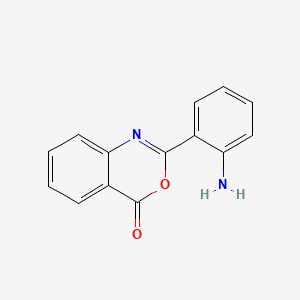

2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminophenyl)-3,1-benzoxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c15-11-7-3-1-5-9(11)13-16-12-8-4-2-6-10(12)14(17)18-13/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSEDDEBVJPEPRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3C(=O)O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356950 | |

| Record name | 2-(2-Amino-phenyl)-benzo[d][1,3]oxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7265-24-9 | |

| Record name | 2-(2-Amino-phenyl)-benzo[d][1,3]oxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-(2-Aminophenyl)-4H-3,1-benzoxazin-4-one

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis and characterization of 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one, a key heterocyclic scaffold. This compound serves as a valuable precursor in the development of various biologically active molecules, including those with therapeutic potential.

Introduction

This compound belongs to the benzoxazinone class of heterocyclic compounds, which are recognized for their broad spectrum of biological activities.[1] These activities include anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3][4] The unique structure of this molecule, featuring two distinct phenyl rings and a reactive oxazinone core, makes it an attractive starting material for synthesizing more complex molecules, such as quinazolinones, which are also of significant pharmacological interest.[5] This guide details a common and effective method for its synthesis via the dimerization of anthranilic acid and outlines the analytical techniques used for its structural confirmation.

Synthesis of this compound

The synthesis of the title compound is most effectively achieved through the self-condensation, or dimerization, of anthranilic acid. This reaction is typically facilitated by a dehydrating or coupling agent, such as phosphorus oxychloride (POCl₃), in the presence of a base like pyridine, which also serves as the solvent.[2][3] The mechanism involves the activation of the carboxylic acid group of one anthranilic acid molecule, which is then attacked by the amino group of a second molecule, leading to an amide bond formation followed by intramolecular cyclization and dehydration to yield the final benzoxazinone ring structure.

Experimental Protocol

The following protocol is a representative method adapted from general procedures for benzoxazinone synthesis from anthranilic acid derivatives.[2][6]

Materials:

-

Anthranilic Acid (2-aminobenzoic acid)

-

Phosphorus Oxychloride (POCl₃)

-

Dry Pyridine

-

Ice-cold Water

-

Methanol (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Ice bath

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve anthranilic acid (2 equivalents, e.g., 10.0 g, 72.9 mmol) in dry pyridine (100 mL).

-

Cool the resulting solution in an ice bath to maintain a temperature below 5 °C.

-

While stirring vigorously, add phosphorus oxychloride (1 equivalent, e.g., 3.4 mL, 36.5 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional hour, then allow it to warm to room temperature and stir for another 8 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully and slowly pour the reaction mixture into a beaker containing 500 mL of ice-cold water to quench the reaction.

-

A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove pyridine and other water-soluble impurities.

-

Purify the crude product by recrystallization from methanol to obtain the pure this compound as a crystalline solid.

-

Dry the final product in a vacuum oven.

Synthesis Workflow Diagram

References

- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mongoliajol.info [mongoliajol.info]

- 3. uomosul.edu.iq [uomosul.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]

An In-depth Technical Guide on 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one: Synthesis, Structure, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited publicly available data on the specific crystal structure of this molecule, this paper presents crystallographic data for a closely related analogue, 2-(2-Amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one, to offer insights into its structural characteristics. This guide also details general yet robust methodologies for its synthesis and crystallization, and explores its potential biological activities based on studies of similar benzoxazinone derivatives.

Crystal Structure Analysis

While the definitive crystal structure of this compound is not currently available in open-access crystallographic databases, an analysis of the structurally similar compound, 2-(2-Amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one, provides valuable structural insights.

The crystallographic data for 2-(2-Amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one is summarized in the table below.[1] This data suggests that the benzoxazinone core is largely planar.

Table 1: Crystallographic Data for 2-(2-Amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one [1]

| Parameter | Value |

| Chemical Formula | C₁₄H₈N₄O₆ |

| Molecular Weight | 328.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.0229 (3) |

| b (Å) | 8.6148 (3) |

| c (Å) | 21.5662 (15) |

| α (°) | 90 |

| β (°) | 90.029 (6) |

| γ (°) | 90 |

| Volume (ų) | 1304.77 (12) |

| Z | 4 |

| Temperature (K) | 100 |

| Radiation | Mo Kα |

| Wavelength (Å) | 0.71073 |

Experimental Protocols

Several synthetic routes are available for the preparation of 2-substituted-4H-3,1-benzoxazin-4-ones. Below are detailed methodologies that can be adapted for the synthesis and crystallization of this compound.

A common and effective method involves the reaction of an anthranilic acid derivative with an acylating agent, followed by cyclization.

Experimental Workflow: General Synthesis

Caption: General workflow for the synthesis and crystallization of this compound.

Protocol:

-

Acylation: Dissolve 1 equivalent of 2-aminobenzoic acid (anthranilic acid) in anhydrous pyridine under an inert atmosphere. Cool the solution to 0°C in an ice bath. To this, add a solution of 1 equivalent of 2-aminobenzoyl chloride in anhydrous pyridine dropwise with constant stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Work-up: Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Purification: Filter the solid, wash thoroughly with water, and dry under vacuum.

-

Crystallization: Dissolve the crude product in a minimal amount of hot methanol. Allow the solution to cool slowly to room temperature. Needle-like crystals are expected to form upon slow evaporation of the solvent. Collect the crystals by filtration and dry them.

A solvent-free or solvent-assisted grinding method offers a greener and often more efficient alternative.[2]

Experimental Workflow: Mechanochemical Synthesis

Caption: Workflow for the mechanochemical synthesis of this compound.

Protocol:

-

Mixing: In a mortar, combine 2-aminobenzoic acid (1 eq.), 2-aminobenzaldehyde (1 eq.), and 2,4,6-trichloro-1,3,5-triazine (TCT) as a dehydrating agent (1.1 eq.).

-

Catalysis: Add a catalytic amount of triphenylphosphine (0.1 eq.).

-

Grinding: Grind the solid mixture vigorously with a pestle at room temperature for 15-30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Extraction and Purification: Upon completion, extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate. The solvent is then evaporated, and the residue is purified by column chromatography on silica gel to afford the pure product.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is limited, the benzoxazinone scaffold is present in numerous compounds with significant pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.[3][4][5]

Derivatives of 4H-3,1-benzoxazin-4-one have shown significant anti-inflammatory and analgesic effects. For instance, 2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d][1][3]oxazin-4-one demonstrated potent anti-inflammatory activity by inhibiting rat paw edema and showed analgesic properties in acetic acid-induced writhing tests.[3][4] This suggests that this compound may also interact with pathways involved in inflammation, such as the cyclooxygenase (COX) pathway.

Hypothetical Signaling Pathway: Anti-inflammatory Action

Caption: Hypothetical inhibition of the COX pathway by this compound.

Several 2-aryl-4H-3,1-benzoxazin-4-ones have been evaluated for their cytotoxic effects against various cancer cell lines.[5] For example, certain nitro-substituted benzoxazinones have demonstrated significant cytotoxicity and the ability to alter the cell cycle distribution in P388 cells.[5] This indicates that the core structure is a viable scaffold for the development of novel anticancer agents. The aminophenyl substitution in the target compound could modulate this activity.

Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents. While direct crystallographic data remains elusive, the structural information from close analogues provides a solid foundation for computational and medicinal chemistry efforts. The synthetic protocols outlined are robust and adaptable, allowing for the efficient production of this compound and its derivatives. Future research should focus on obtaining a definitive crystal structure, exploring its biological activities in detail, and elucidating its precise mechanisms of action to fully realize its therapeutic potential.

References

- 1. 1,5-Diaminoanthraquinone | C14H10N2O2 | CID 8513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mechanochemical Synthesis of Substituted 4H-3,1-Benzoxazin-4-ones, 2-Aminobenzoxazin-4-ones, and 2-Amino-4H-3,1-benzothiazin-4-ones Mediated by 2,4,6-Trichloro-1,3,5-triazine and Triphenylphosphine [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry [raco.cat]

The Biological Virtuosity of 4H-3,1-Benzoxazin-4-ones: A Technical Guide for Drug Discovery

Abstract

The 4H-3,1-benzoxazin-4-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its synthetic accessibility and broad spectrum of biological activities. This technical guide provides a comprehensive overview of the pharmacological properties of its derivatives, focusing on their anti-inflammatory, anticancer, and antimicrobial potential. We present collated quantitative data, detailed experimental protocols for key biological assays, and visualizations of workflows and mechanisms to serve as an in-depth resource for professionals in the field of drug discovery and development.

Introduction and Synthesis Overview

4H-3,1-benzoxazin-4-one is a bicyclic heteroaromatic compound formed by the fusion of a benzene ring and a 1,3-oxazine-4-one ring. This core structure serves as a versatile template for the synthesis of a multitude of derivatives with diverse pharmacological profiles.[1] The most common synthetic route involves the cyclization of N-acylanthranilic acids, often prepared by acylating anthranilic acid. Acetic anhydride is a frequently used cyclizing agent. This straightforward synthesis allows for extensive chemical modification, particularly at the C-2 position, enabling the exploration of structure-activity relationships (SAR).

Anti-inflammatory Activity: Serine Protease Inhibition

A prominent and extensively studied biological activity of 4H-3,1-benzoxazin-4-one derivatives is their ability to inhibit serine proteases, such as human leukocyte elastase and Cathepsin G (CatG).[2][3] CatG is a key enzyme implicated in the pathology of numerous inflammatory diseases, including rheumatoid arthritis and cystic fibrosis, making it a valuable therapeutic target.[1][4][5] These derivatives typically act as "suicide substrates" or irreversible inhibitors by acylating the active site serine residue, leading to the inactivation of the enzyme.[3]

Quantitative Data: Cathepsin G Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC50) of several substituted 4H-3,1-benzoxazin-4-one derivatives against human Cathepsin G.

| Compound ID | Substituent at C-2 | IC50 (µM) | Reference |

| 1 | 2-aminophenyl | 2.0 ± 0.1 | [1] |

| 2 | 2-amino-5-chlorophenyl | 0.84 ± 0.11 | [1][4][6] |

| 5 | 2-amino-4-methylphenyl | 5.5 ± 0.5 | [1][4] |

| 6 | 2-amino-3-methylphenyl | 3.5 ± 0.3 | [1] |

| 7 | 2-amino-5-fluorophenyl | 3.1 ± 0.2 | [1] |

Data sourced from Aliter & Al-Horani (2024).[4][5]

Experimental Protocol: Cathepsin G Inhibition Assay

This protocol outlines a chromogenic substrate hydrolysis assay to determine the inhibitory potency (IC50) of test compounds against Cathepsin G.[1][7]

-

Materials & Reagents:

-

Human Cathepsin G (CatG)

-

Chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe p-Nitroanilide)[8]

-

Assay Buffer: 20 mM Tris, 100 mM NaCl, 0.1% PEG 8000, pH 7.4

-

Test compounds (4H-3,1-benzoxazin-4-one derivatives) dissolved in DMSO

-

96-well microtiter plates

-

Microplate reader capable of measuring absorbance at 405 nm

-

-

Procedure: a. Prepare serial dilutions of the test compounds in DMSO. Further dilute into the assay buffer to achieve the final desired concentrations. b. In a 96-well plate, add a fixed concentration of CatG to each well (except for blanks). c. Add varying concentrations of the test compounds to the wells. Include a positive control (enzyme only) and a negative control (assay buffer only). d. Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme. e. Initiate the reaction by adding the chromogenic substrate to all wells. f. Immediately measure the increase in absorbance at 405 nm over time using a microplate reader in kinetic mode. The rate of p-nitroaniline release is proportional to CatG activity.[9]

-

Data Analysis: a. Calculate the initial reaction velocity (rate of absorbance change) for each concentration of the inhibitor. b. Determine the percentage of inhibition relative to the positive control (enzyme without inhibitor). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[1]

Anticancer Activity

Derivatives of the benzoxazinone scaffold have demonstrated significant cytotoxic effects against a range of human cancer cell lines, including breast, lung, and cervical cancers.[10][11] The mechanism of action for some of these compounds is suggested to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Quantitative Data: In Vitro Cytotoxicity

The table below presents the IC50 values for several 4H-benzo[d][2][12]oxazine derivatives against four human breast cancer cell lines.

| Compound ID | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. CAMA-1 | IC50 (µM) vs. SKBR-3 | IC50 (µM) vs. HCC1954 |

| 16 | 0.30 | 0.16 | 0.09 | 0.51 |

| 24 | 1.10 | 0.90 | 0.50 | 1.30 |

| 25 | 0.70 | 0.40 | 0.20 | 0.80 |

| 26 | 0.90 | 0.60 | 0.30 | 1.10 |

Data extracted from a study on the antiproliferative effects of 4H-benzo[d][2][12]oxazines.

Experimental Protocol: MTT Cell Proliferation Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[12][13][14]

-

Materials & Reagents:

-

Human cancer cell lines (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

-

Procedure: a. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight (37°C, 5% CO2) to allow for cell attachment.[15] b. Prepare serial dilutions of the benzoxazinone test compounds in the culture medium. c. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include wells for untreated control cells and a blank (medium only). d. Incubate the plates for a specified period (e.g., 48 or 72 hours). e. After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[12] f. Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals. g. Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: a. Subtract the average absorbance of the blank wells from all other readings. b. Calculate the percentage of cell viability for each concentration compared to the untreated control cells (considered 100% viable). c. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.[14]

Antimicrobial Activity

Various 4H-3,1-benzoxazin-4-one derivatives and their structural isomers have been reported to possess antibacterial and antifungal properties.[16][17][18] Their mechanism of action is not as clearly defined as for protease inhibition but is a significant area of ongoing research. The activity is often evaluated by determining the Minimum Inhibitory Concentration (MIC).

Quantitative Data: Antibacterial Activity

The following table shows MIC values for a series of structurally related 1,4-benzoxazin-3-one derivatives, demonstrating the potential of the broader benzoxazinone scaffold as a source of antibacterial agents.

| Compound ID | Substituent Pattern | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| 77 | 6-F, 7-morpholinyl | 0.98 | 3.91 |

| 83 | 6-F, 7-piperazinyl | 0.98 | 7.81 |

| 84 | 6-F, 7-(4-methylpiperazinyl) | 1.95 | 15.63 |

Data sourced from a QSAR study on 1,4-benzoxazin-3-one antimicrobials.[19]

Experimental Protocol: Broth Microdilution MIC Assay

The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent.[2][20][21]

-

Materials & Reagents:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to a specific density (e.g., 5 x 10^5 CFU/mL)

-

-

Procedure: a. Dispense the broth medium into all wells of a 96-well plate. b. Create a two-fold serial dilution of the test compound directly in the plate by adding a concentrated stock to the first column and transferring half the volume to subsequent wells.[22] c. Prepare controls: a positive control (broth + inoculum, no drug) and a negative/sterility control (broth only). d. Add the standardized bacterial inoculum to all wells except the sterility control. e. Cover the plate and incubate at 37°C for 18-24 hours.[2] f. After incubation, visually inspect the wells for turbidity (a sign of bacterial growth) or measure the optical density (OD) at 600 nm with a plate reader.[20]

-

Data Analysis: a. The MIC is defined as the lowest concentration of the compound at which there is no visible growth or significant increase in OD compared to the negative control.[2][22]

Conclusion and Future Perspectives

The 4H-3,1-benzoxazin-4-one scaffold represents a highly promising framework in medicinal chemistry. The derivatives have demonstrated potent and varied biological activities, most notably as irreversible inhibitors of inflammatory serine proteases like Cathepsin G and as cytotoxic agents against cancer cell lines. Their antimicrobial potential further broadens their therapeutic applicability. The synthetic tractability of the core structure allows for extensive optimization of potency and selectivity. Future research should focus on elucidating detailed mechanisms of action, particularly for anticancer and antimicrobial activities, and on conducting in vivo studies to validate the promising in vitro results. The development of derivatives with enhanced pharmacokinetic and safety profiles will be critical for translating these compelling findings into clinically viable therapeutic agents.

References

- 1. Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G - PMC [pmc.ncbi.nlm.nih.gov]

- 2. microbe-investigations.com [microbe-investigations.com]

- 3. Inhibition of cathepsin G by 4H-3,1-benzoxazin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bonnus.ulb.uni-bonn.de [bonnus.ulb.uni-bonn.de]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of...: Ingenta Connect [ingentaconnect.com]

- 7. academic.oup.com [academic.oup.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. assaygenie.com [assaygenie.com]

- 10. researchgate.net [researchgate.net]

- 11. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. texaschildrens.org [texaschildrens.org]

- 16. researchgate.net [researchgate.net]

- 17. ijpsjournal.com [ijpsjournal.com]

- 18. QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]

- 21. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 22. Determination of the minimum inhibitory concentration (MIC) [bio-protocol.org]

An In-depth Technical Guide on 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one (CAS: 7265-24-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one (CAS number 7265-24-9), a heterocyclic compound with significant potential in synthetic chemistry and drug discovery. This document consolidates available data on its chemical properties, synthesis, and spectral characteristics. While specific biological activities and mechanisms of action for this particular compound are not extensively documented in publicly available literature, this guide also explores the known biological landscape of the broader benzoxazinone class of compounds, suggesting potential avenues for future research.

Chemical and Physical Properties

This compound is a solid, typically appearing as a powder. Its core structure consists of a benzoxazinone ring system substituted with an aminophenyl group at the 2-position.

| Property | Value | Reference |

| CAS Number | 7265-24-9 | |

| Molecular Formula | C₁₄H₁₀N₂O₂ | [1] |

| Molecular Weight | 238.24 g/mol | [1] |

| Appearance | White powder | |

| Purity | Typically ≥97% | [1] |

Synthesis

The synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones, including the title compound, generally involves the cyclization of an N-acylanthranilic acid derivative. Several methods have been reported for the synthesis of the benzoxazinone core.

General Synthesis Pathway

The most common approach involves the reaction of anthranilic acid or its derivatives with an appropriate acylating agent, followed by cyclization. For the synthesis of this compound, this would conceptually involve the reaction of 2-aminobenzoic acid with a protected 2-aminobenzoyl chloride, followed by deprotection and cyclization.

A general and widely used method for the synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones is the reaction of anthranilic acid with an aroyl chloride in the presence of a base like pyridine.[2][3]

Caption: General synthesis pathway for this compound.

Detailed Experimental Protocol (Adapted from similar syntheses)

Materials:

-

2-Aminobenzoic acid

-

2-Nitrobenzoyl chloride (as a precursor to the 2-aminobenzoyl moiety, followed by reduction)

-

Pyridine (anhydrous)

-

Dichloromethane (anhydrous)

-

Sodium bicarbonate solution (saturated)

-

Magnesium sulfate (anhydrous)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Acylation: To a solution of 2-aminobenzoic acid (1 equivalent) in anhydrous pyridine under an inert atmosphere, add 2-nitrobenzoyl chloride (1.1 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction with water and extract the product with dichloromethane. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-nitrobenzoyl)anthranilic acid.

-

Reduction: The nitro group of the intermediate is then reduced to an amine using a standard reduction method, for example, using tin(II) chloride in ethanol or catalytic hydrogenation.

-

Cyclization: The resulting N-(2-aminobenzoyl)anthranilic acid is cyclized to form the final product. This can be achieved by heating in acetic anhydride or by using a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

-

Purification: The crude product is purified by recrystallization or column chromatography to afford pure this compound.

Spectral Data

Detailed spectral data for this compound is limited in the public domain. However, characteristic spectral features can be predicted based on its structure and data from similar compounds.

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (multiplets in the range of δ 7.0-8.5 ppm), Amine protons (broad singlet, chemical shift dependent on solvent and concentration). |

| ¹³C NMR | Carbonyl carbon (δ ~160-170 ppm), Imine carbon (δ ~150-160 ppm), Aromatic carbons (δ ~110-150 ppm).[5] |

| IR (Infrared) Spectroscopy | C=O stretch (lactone) around 1750-1770 cm⁻¹, C=N stretch around 1620-1640 cm⁻¹, N-H stretch (amine) around 3300-3500 cm⁻¹. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 238. Characteristic fragmentation patterns would involve loss of CO and subsequent cleavages of the heterocyclic and aromatic rings. |

Biological Activity and Potential Applications

While specific biological studies on this compound are scarce, the benzoxazinone scaffold is a well-known pharmacophore present in a variety of biologically active compounds.

Known Activities of Benzoxazinone Derivatives

-

Anti-inflammatory and Analgesic Activity: Many benzoxazinone derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties.[6][7] Some have shown significant inhibition of paw edema in animal models.[8]

-

Anticancer Activity: Certain 2-aryl-4H-3,1-benzoxazin-4-ones have demonstrated cytotoxic activity against various cancer cell lines, including P388 leukemia and A549 lung cancer cells.[4][9] The mechanism of action for some of these compounds involves the inhibition of enzymes like elastase and alteration of the cell cycle.[9]

-

Antimicrobial Activity: The benzoxazinone core is also found in compounds with antibacterial and antifungal properties.[10][11][12]

Potential Research Directions

Given the established biological activities of the benzoxazinone class, this compound represents a promising candidate for further investigation in the following areas:

-

Drug Discovery: As a scaffold for the development of novel anti-inflammatory, anticancer, and antimicrobial agents. The presence of the primary amino group offers a handle for further chemical modification and the generation of compound libraries.

-

Synthetic Chemistry: As a versatile intermediate in the synthesis of more complex heterocyclic systems and natural products. It has been noted for its use in the synthetic preparation of clavatustides A and B.

Caption: Potential biological activities of the benzoxazinone core structure.

Experimental Protocols for Biological Assays (General)

The following are general protocols that can be adapted to evaluate the biological activity of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.[4]

Workflow:

Caption: Workflow for a typical MTT cytotoxicity assay.

Anti-inflammatory Assay (Carrageenan-Induced Paw Edema in Rodents)

This in vivo assay is a standard model for evaluating acute anti-inflammatory activity.[8]

Workflow:

Caption: Workflow for the carrageenan-induced paw edema assay.

Antimicrobial Assay (Broth Microdilution Method)

This assay is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Workflow:

Caption: Workflow for the broth microdilution antimicrobial assay.

Conclusion

This compound is a compound of interest due to its synthetic utility and the established biological significance of the benzoxazinone scaffold. While specific biological data for this compound is limited, this guide provides a foundation for future research by summarizing its known properties, outlining synthetic strategies, and suggesting potential avenues for biological evaluation. Further investigation into its specific activities and mechanisms of action is warranted to fully elucidate its potential in drug discovery and development.

References

- 1. manchesterorganics.com [manchesterorganics.com]

- 2. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones | Semantic Scholar [semanticscholar.org]

- 3. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. repository.ubaya.ac.id [repository.ubaya.ac.id]

- 5. spectrabase.com [spectrabase.com]

- 6. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]

- 8. researchgate.net [researchgate.net]

- 9. Structure-activity studies on 2-aryl-4H-3,1-benzoxazin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and potent antimicrobial activity of some novel 2-phenyl or methyl-4H-1-benzopyran-4-ones carrying amidinobenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Properties

The fundamental properties of the molecule are crucial for its identification via mass spectrometry and for contextualizing other spectroscopic data.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀N₂O₂ | [2][3] |

| Molecular Weight | 238.25 g/mol | [3] |

| Exact Mass | 238.074228 u | [3] |

Spectroscopic Profile (Predicted)

The following sections detail the expected spectroscopic data based on the known structure of 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one. These predictions are derived from established principles of spectroscopy for the functional groups and structural motifs present in the molecule.

Mass spectrometry is used to determine the exact mass and fragmentation pattern of the molecule. For high-resolution mass spectrometry (HRMS), the primary signal of interest is the molecular ion peak.

| Ion | Expected m/z | Notes |

| [M+H]⁺ | ~239.0815 | The protonated molecular ion, commonly observed in ESI+ mode. |

| [M]⁺ | ~238.0742 | The radical cation, often observed in EI mode. |

IR spectroscopy identifies the key functional groups within the molecule by measuring the absorption of infrared radiation. The following table outlines the expected characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Amine (N-H) | 3450 - 3300 | Symmetric & Asymmetric Stretch |

| Aromatic (C-H) | 3100 - 3000 | Stretch |

| Lactone (C=O) | 1770 - 1750 | Stretch (characteristic of the oxazinone ring) |

| Imine (C=N) | 1650 - 1630 | Stretch (part of the oxazinone ring) |

| Aromatic (C=C) | 1620 - 1580 | Ring Stretch |

| Ether (C-O-C) | 1250 - 1200 | Asymmetric Stretch |

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: This technique identifies the chemical environment, number, and connectivity of protons.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| -NH₂ | 5.0 - 6.0 | Broad Singlet | 2H | Chemical shift can vary with solvent and concentration. |

| Aromatic H | 6.7 - 8.3 | Multiplets | 8H | Protons on both the aminophenyl and benzoxazinone rings will appear in this region with distinct splitting patterns (doublets, triplets, etc.) based on their coupling. |

¹³C NMR Spectroscopy: This technique identifies the different types of carbon atoms in the molecule.

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Notes |

| C=O (Lactone) | 160 - 165 | Carbonyl carbon of the oxazinone ring. |

| C=N (Imine) | 155 - 160 | Imine carbon of the oxazinone ring. |

| Aromatic C-O | 145 - 150 | Quaternary carbon of the benzoxazinone ring attached to oxygen. |

| Aromatic C | 110 - 140 | Includes 10 distinct aromatic carbons from both rings. |

| Aromatic C-N | 140 - 150 | Quaternary carbon of the aminophenyl ring attached to the amino group. |

Experimental Protocols

The following protocols are generalized methods for the synthesis and spectroscopic analysis of 2-aryl-4H-3,1-benzoxazin-4-ones and are adaptable for the target compound.

A common and effective method for synthesizing the benzoxazinone core is through the reaction of an anthranilic acid derivative with an acid chloride in the presence of a base, or via cyclodehydration.[4][5][6]

-

Preparation of N-(2-aminobenzoyl)anthranilic acid:

-

Dissolve anthranilic acid in a suitable anhydrous solvent (e.g., pyridine or THF) under an inert atmosphere (N₂ or Ar).

-

Cool the solution in an ice bath.

-

Slowly add a solution of isatoic anhydride (as a precursor to 2-aminobenzoyl chloride) or a protected 2-aminobenzoyl chloride in the same solvent.

-

Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature, stirring for an additional 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with cold water and acidify to precipitate the N-acylated anthranilic acid product.

-

Filter, wash the solid with cold water, and dry under vacuum.

-

-

Cyclodehydration to form this compound:

-

Reflux the N-(2-aminobenzoyl)anthranilic acid intermediate in acetic anhydride for 2-4 hours.

-

Alternatively, use a milder cyclodehydrating agent like 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (PPh₃) in a solvent like acetonitrile at room temperature.[4]

-

After the reaction is complete (monitored by TLC), cool the mixture and pour it into ice water to precipitate the crude product.

-

Filter the solid, wash thoroughly with a saturated sodium bicarbonate solution and then water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield the purified this compound.

-

-

Sample Preparation:

-

NMR: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.

-

IR: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, analyze as a thin film or in a suitable solvent.

-

HRMS: Dissolve a sub-milligram quantity of the sample in a high-purity solvent (e.g., acetonitrile or methanol) suitable for the ionization technique (e.g., ESI).

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Record the IR spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.

-

Obtain the high-resolution mass spectrum using an appropriate mass analyzer (e.g., TOF or Orbitrap).

-

Visualization of Analysis Workflow

The following diagram illustrates the logical workflow from the synthesis of the target compound to its full spectroscopic characterization.

Caption: Workflow for the synthesis and spectroscopic characterization of the target compound.

References

- 1. This compound | 7265-24-9 [chemicalbook.com]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Mechanochemical Synthesis of Substituted 4H-3,1-Benzoxazin-4-ones, 2-Aminobenzoxazin-4-ones, and 2-Amino-4H-3,1-benzothiazin-4-ones Mediated by 2,4,6-Trichloro-1,3,5-triazine and Triphenylphosphine [organic-chemistry.org]

- 5. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones | Semantic Scholar [semanticscholar.org]

- 6. d-nb.info [d-nb.info]

A Technical Guide to the Spectral Characteristics of 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) data for 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one, a key heterocyclic compound with significant interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for the title compound in publicly accessible literature, this guide presents predicted NMR data based on established spectral-structure correlations and data from closely related analogues. Additionally, a comprehensive experimental protocol for the synthesis of similar 2-aryl-4H-3,1-benzoxazin-4-ones is provided to facilitate its preparation and further study.

Data Presentation

The anticipated ¹H and ¹³C NMR chemical shifts for this compound are summarized in the tables below. These values are estimated based on the analysis of structurally similar compounds and serve as a reference for researchers undertaking the synthesis and characterization of this molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 8.15 - 8.25 | dd | ~8.0, 1.5 |

| H-6 | 7.45 - 7.55 | m | |

| H-7 | 7.75 - 7.85 | m | |

| H-8 | 7.60 - 7.70 | d | ~8.0 |

| H-3' | 6.70 - 6.80 | t | ~7.5 |

| H-4' | 7.25 - 7.35 | t | ~7.8 |

| H-5' | 6.85 - 6.95 | d | ~8.0 |

| H-6' | 7.95 - 8.05 | d | ~7.8 |

| -NH₂ | 5.00 - 5.50 | br s |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 155.0 - 156.0 |

| C-4 | 160.0 - 161.0 |

| C-4a | 117.0 - 118.0 |

| C-5 | 128.0 - 129.0 |

| C-6 | 126.0 - 127.0 |

| C-7 | 136.0 - 137.0 |

| C-8 | 128.5 - 129.5 |

| C-8a | 147.0 - 148.0 |

| C-1' | 115.0 - 116.0 |

| C-2' | 150.0 - 151.0 |

| C-3' | 116.0 - 117.0 |

| C-4' | 133.0 - 134.0 |

| C-5' | 118.0 - 119.0 |

| C-6' | 131.0 - 132.0 |

Solvent: DMSO-d₆

Experimental Protocols

The following is a general and widely cited protocol for the synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones, which can be adapted for the synthesis of the title compound.

Synthesis of 2-Aryl-4H-3,1-benzoxazin-4-ones

A common method for the synthesis of this class of compounds involves the condensation of anthranilic acid with an appropriate acyl chloride in the presence of a base, followed by cyclization.[1]

-

Materials:

-

Anthranilic acid (1 equivalent)

-

2-Aminobenzoyl chloride (1 equivalent)

-

Pyridine (solvent and base)

-

Acetic anhydride (for cyclization)

-

Diethyl ether or ethanol (for recrystallization)

-

-

Procedure:

-

Anthranilic acid is dissolved in an excess of dry pyridine.

-

The solution is cooled in an ice bath, and 2-aminobenzoyl chloride is added dropwise with stirring.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

-

Acetic anhydride is then added, and the mixture is heated to reflux for 1-2 hours to effect cyclization.

-

The reaction mixture is cooled and poured into ice-water, leading to the precipitation of the crude product.

-

The precipitate is collected by filtration, washed with water, and then with a dilute solution of sodium bicarbonate to remove any unreacted acids.

-

The crude product is dried and purified by recrystallization from a suitable solvent such as ethanol or diethyl ether.

-

NMR Sample Preparation

-

Approximately 5-10 mg of the purified product is dissolved in about 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

The solution is transferred to a 5 mm NMR tube.

-

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H.

Visualizations

The following diagrams illustrate the chemical structure of the target compound and a generalized workflow for its synthesis.

Caption: Chemical structure of the title compound.

References

underlying reaction mechanism for benzoxazinone formation

An In-depth Technical Guide to the Reaction Mechanisms of Benzoxazinone Formation

Introduction

Benzoxazinones are a significant class of fused heterocyclic compounds that form the core structure of numerous natural products, pharmaceuticals, and synthetic intermediates.[1] Their derivatives exhibit a wide range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2] The benzoxazinone scaffold contains two reactive electrophilic sites (C2 and C4), making it a versatile building block for the synthesis of other important heterocycles like quinazolinones.[1][3] This guide provides a comprehensive overview of the core reaction mechanisms underlying the formation of 1,3-benzoxazin-4-ones, tailored for researchers, scientists, and drug development professionals. We will delve into classical and modern synthetic routes, detailing reaction mechanisms, experimental protocols, and quantitative data.

Chapter 1: Synthesis from Anthranilic Acid Derivatives

The use of anthranilic acid and its derivatives is the most traditional and widely employed strategy for constructing the benzoxazinone ring system due to the molecule's bifunctional nature, containing both a carboxylic acid and a nucleophilic amino group.[3][4]

Reaction with Acid Chlorides and Anhydrides

One of the earliest and most straightforward methods involves the acylation of anthranilic acid.[3] When anthranilic acid is treated with two equivalents of an acid chloride in a basic solvent like pyridine, the reaction proceeds via a well-established mechanism.[2][5] The first equivalent of the acid chloride acylates the amino group to form an N-acylanthranilic acid intermediate. The second equivalent reacts with the carboxylic acid group to form a mixed anhydride. Subsequent intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the activated carbonyl, followed by the elimination of a molecule of acid, yields the final 2-substituted-4H-3,1-benzoxazin-4-one.[2] A similar mechanism occurs when using acid anhydrides, such as acetic anhydride, which often just requires heating.[2][6]

Caption: Mechanism of benzoxazinone formation from anthranilic acid and acid chlorides.

Table 1: Synthesis of Benzoxazinone Derivatives from Anthranilic Acids and Acylating Agents

| Starting Material | Acylating Agent | Conditions | Product | Yield (%) | Reference |

| Anthranilic Acid | Benzoyl Chloride (2 eq.) | Pyridine | 2-Phenyl-4H-3,1-benzoxazin-4-one | High | [5] |

| Anthranilic Acid | Acetic Anhydride | Heat | 2-Methyl-4H-3,1-benzoxazin-4-one | - | [2] |

| Substituted Anthranilic Acids | Various Benzoyl Chlorides | Triethylamine, Chloroform | 2-Aryl-benzoxazinones | 6.5 - 95 | [7] |

| 5-Haloanthranilic Acid | Acetic Anhydride | Heat, 2 hours | 2-Methyl-6-halo-4H-3,1-benzoxazin-4-ones | - | [6] |

Experimental Protocol: General Synthesis of 2-Aryl-benzoxazinones [7]

-

To a solution of a substituted anthranilic acid (1 equivalent) in chloroform, add triethylamine (2 equivalents).

-

Cool the mixture in an ice bath and add a solution of the desired substituted benzoyl chloride (1.2 equivalents) in chloroform dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 3-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with distilled water, followed by a 5% sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the resulting crude solid by recrystallization from an appropriate solvent to afford the pure benzoxazinone derivative.

Acid-Catalyzed Reaction with Orthoesters

The reaction of anthranilic acids with orthoesters provides a one-pot route to 2-substituted benzoxazinones.[8] The mechanism is initiated by an acid-catalyzed reaction between the anthranilic acid and the orthoester. This generates a stabilized carbocation and an iminium intermediate through proton exchange and the loss of an alcohol molecule (e.g., ethanol).[3] This intermediate then undergoes intramolecular ring closure via nucleophilic attack of the carboxylic acid's hydroxyl group onto the iminium carbon. The final step is the elimination of a second molecule of alcohol to yield the aromatic benzoxazinone ring.[3] In some cases, particularly with electron-withdrawing groups on the anthranilic acid ring, the reaction stops after the cyclization, yielding a stable 1,2-dihydro intermediate.[3][8]

Caption: Mechanism of benzoxazinone formation from anthranilic acid and orthoesters.

Table 2: Synthesis of Benzoxazinones from Anthranilic Acids and Orthoesters [8]

| Anthranilic Acid | Orthoester | Method | Time (h) | Product | Yield (%) |

| Anthranilic acid | Triethyl orthobenzoate | Thermal, 100°C | 48 | 2-Phenyl-4H-benzo[d][3][9]oxazin-4-one | 83 |

| Anthranilic acid | Triethyl orthobenzoate | Microwave, 100°C | 0.5 | (±)-2-Ethoxy-2-phenyl-1,2-dihydro-4H-benzo[d][3][9]oxazin-4-one | 85 |

| 5-Nitroanthranilic acid | Triethyl orthoformate | Microwave, 100°C | 1 | (±)-2-Ethoxy-6-nitro-1,2-dihydro-4H-benzo[d][3][9]oxazin-4-one | 87 |

| 5-Methylanthranilic acid | Triethyl orthoacetate | Thermal, 100°C | 24 | 2,6-Dimethyl-4H-benzo[d][3][9]oxazin-4-one | 85 |

Experimental Protocol: Thermal Synthesis from Orthoesters [8]

-

Combine the substituted anthranilic acid (1 equivalent), the orthoester (4.5 equivalents), and acetic acid (2.6 equivalents) in a reaction vessel.

-

Heat the neat mixture at 100°C for the specified time (e.g., 24-48 hours), monitoring by TLC.

-

After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic solution sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to obtain the desired product.

Transition-Metal-Catalyzed Approaches

Modern synthetic chemistry has introduced several transition-metal-catalyzed methods for benzoxazinone synthesis, offering high efficiency and atom economy.

Copper-Catalyzed Decarboxylative Coupling: A mild, one-pot approach utilizes a CuCl catalyst to couple anthranilic acids with α-keto acids.[1][3] The proposed mechanism begins with the reaction of the α-keto acid with the Cu(I) catalyst, followed by decarboxylation to yield a key copper-containing intermediate. This intermediate undergoes insertion of anthranilic acid to form an amide. Subsequent deprotonation, intramolecular cyclization, and dehydration afford the 2-substituted benzoxazinone.[3]

Caption: Cu-catalyzed decarboxylative coupling for benzoxazinone synthesis.

Chapter 2: Synthesis from Isatoic Anhydride

Isatoic anhydride is another readily available and versatile precursor for heterocyclic synthesis, valued for the electrophilicity of its reactive ester carbonyl and amide units.[1][3]

Reaction with Carboxylic Anhydrides

2-substituted-4H-3,1-benzoxazine-4-ones can be prepared in high yields by reacting approximately stoichiometric amounts of an isatoic anhydride with a carboxylic acid anhydride (or its corresponding acyl halide) in the presence of a tertiary amine like pyridine.[10] This method avoids the formation of large quantities of carboxylic acid contaminants that can occur in other routes. The reaction likely proceeds through the opening of the isatoic anhydride ring by acylation, followed by an intramolecular cyclization to form the benzoxazinone ring.

Table 3: Synthesis from Isatoic Anhydride [10]

| Isatoic Anhydride | Acylating Agent | Conditions | Product |

| Isatoic Anhydride | Acetic Anhydride | Pyridine | 2-Methyl-4H-3,1-benzoxazine-4-one |

| Isatoic Anhydride | Aliphatic Acyl Chloride | Pyridine | 2-Alkyl-4H-3,1-benzoxazine-4-one |

| Isatoic Anhydride | Aromatic Carboxylic Acid Anhydride | Pyridine | 2-Aryl-4H-3,1-benzoxazine-4-one |

Experimental Protocol: Synthesis from Isatoic Anhydride [10]

-

Suspend isatoic anhydride (1.0 mole) in pyridine (2.0 moles) in a suitable reaction flask.

-

Add the carboxylic acid anhydride (e.g., acetic anhydride, 1.05 moles) to the suspension.

-

Heat the reaction mixture to a temperature between 80°C and 115°C and maintain for approximately 1 to 3 hours.

-

After the reaction is complete, cool the mixture.

-

Remove the pyridine by distillation under reduced pressure.

-

The crude product can then be purified by recrystallization or other standard techniques.

Chapter 3: Modern Carbonylative Approaches

Palladium-Catalyzed Carbonylative Cyclization

A powerful modern technique for synthesizing benzoxazinones involves the palladium-catalyzed carbonylation of N-(ortho-bromoaryl)amides.[3] This method cleverly uses alternative, safer sources of carbon monoxide, such as paraformaldehyde, which is inexpensive, stable, and easy to handle.[11] The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by CO insertion (from the decomposition of paraformaldehyde) to form a palladacycle. Subsequent intramolecular cyclization via nucleophilic attack from the amide oxygen, followed by reductive elimination, regenerates the Pd(0) catalyst and releases the benzoxazinone product.[3]

Caption: Palladium-catalyzed carbonylative synthesis of benzoxazinones.

Chapter 4: Biosynthesis of Benzoxazinones

In nature, benzoxazinones are synthesized by certain plants, notably grasses like maize, wheat, and rye, as part of their chemical defense mechanism against pests and pathogens.[12] The biosynthesis pathway has been well-characterized in maize. The genes responsible for this pathway are designated with the symbol 'bx' and are notably clustered together on the chromosome.[12]

The pathway begins in the plastid, where the enzyme BX1, encoded by the bx1 gene, converts indole-3-glycerol phosphate into indole. The subsequent steps are catalyzed by a series of cytochrome P450 monooxygenases (BX2, BX3, BX4, and BX5) located in the endoplasmic reticulum, which sequentially hydroxylate the indole ring and the side chain, leading to the formation of the final benzoxazinone structures like DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one).[12]

Caption: Simplified biosynthetic pathway of benzoxazinones in maize.

References

- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uomosul.edu.iq [uomosul.edu.iq]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. bu.edu.eg [bu.edu.eg]

- 7. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. US3989698A - Process for preparing benzoxazines - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Benzoxazinone biosynthesis - Wikipedia [en.wikipedia.org]

literature review on the chemistry of 4H-3,1-benzoxazin-4-ones

An In-depth Technical Guide on the Chemistry of 4H-3,1-Benzoxazin-4-ones

Introduction

4H-3,1-Benzoxazin-4-ones are a significant class of fused heterocyclic compounds, formed by the fusion of a benzene ring with a 1,3-oxazin-4-one ring.[1] This scaffold is of considerable interest in medicinal chemistry, materials science, and synthetic organic chemistry due to its versatile reactivity and wide range of biological activities.[2][3] These compounds are not only biologically active themselves but also serve as crucial precursors for the synthesis of other important heterocyclic systems, particularly quinazolinones.[1][4]

The biological profile of 4H-3,1-benzoxazin-4-one derivatives is extensive, encompassing activities such as anticancer, antimicrobial, antifungal, anti-inflammatory, antiviral, and enzyme inhibition.[2][3][5] For instance, specific derivatives have been identified as inhibitors of human leukocyte elastase, serine proteases, and Cathepsin G.[6][7] This whitepaper provides a comprehensive review of the chemistry of 4H-3,1-benzoxazin-4-ones, focusing on their synthesis, chemical reactivity, and pharmacological significance, tailored for researchers and professionals in drug development.

Synthesis of 4H-3,1-Benzoxazin-4-ones

The construction of the 4H-3,1-benzoxazin-4-one core is primarily achieved from anthranilic acid and its derivatives through various synthetic strategies, ranging from classical cyclization methods to modern transition-metal-catalyzed reactions.[2]

Classical Synthetic Methods

The most traditional and widely used methods involve the acylation of anthranilic acid followed by cyclodehydration.

-

From Anthranilic Acid and Acid Chlorides/Anhydrides: The reaction of anthranilic acid with two equivalents of an acid chloride, typically in the presence of a base like pyridine, is a high-yield method for preparing 2-substituted-4H-3,1-benzoxazin-4-ones.[4][8] The established mechanism involves the acylation of the amino group by one mole of the acid chloride, while the second mole reacts with the carboxylic group to form a mixed anhydride, which then cyclizes with the loss of an acid molecule to yield the benzoxazinone.[4] Similarly, refluxing N-acyl anthranilic acids with a dehydrating agent like acetic anhydride also produces the corresponding 2-substituted benzoxazinones.[4][9]

Caption: General pathway for benzoxazinone synthesis.

Modern Synthetic Methods

Contemporary methods often employ transition-metal catalysis to construct the benzoxazinone ring with high efficiency and functional group tolerance.

-

Palladium-Catalyzed Carbonylative Cyclization: A versatile, one-pot, three-component reaction involves the palladium-catalyzed cyclocarbonylation of o-iodoanilines with acid chlorides and carbon monoxide.[6] This method is believed to proceed through the in situ formation of an amide, followed by oxidative addition to Pd(0), CO insertion, and subsequent intramolecular cyclization.[6] Another approach uses N-(o-bromoaryl)amides with paraformaldehyde as the carbonyl source in a palladium-catalyzed carbonylation reaction.[10]

-

Copper-Catalyzed Reactions: A facile copper-catalyzed method has been developed based on a tandem intramolecular C-N coupling and rearrangement process.[10] Additionally, a CuCl-catalyzed decarboxylative coupling of α-keto acids with anthranilic acids provides access to 2-substituted benzoxazinones under mild conditions.[2]

Summary of Synthetic Methods

The following table summarizes various synthetic approaches to 4H-3,1-benzoxazin-4-ones.

| Starting Materials | Reagents & Conditions | 2-Substituent | Yield (%) | Reference |

| Anthranilic Acid, Benzoyl Chloride | Pyridine | Phenyl | High | [8] |

| 3,5-Dibromoanthranilic Acid | Acetic Anhydride (reflux) | Methyl | - | [1] |

| o-Iodoaniline, Benzoyl Chloride, CO | Pd(OAc)₂, dppp, DIPEA, Dioxane | Phenyl | 95% | [6] |

| Anthranilic Acid, Phenylglyoxylic Acid | CuCl, O₂, Dioxane, 80 °C | Phenyl | 87% | [2] |

| N-(o-bromoaryl)amide, Paraformaldehyde | Pd(OAc)₂, Xantphos, K₂CO₃, 120 °C | Aryl | up to 92% | [10] |

| N-Acylanthranilic Acid | Cyanuric Chloride, Et₃N, Chloroform | N-Phthaloylmethyl | - | [11] |

Experimental Protocol: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one[8]

-

Reaction Setup: Dissolve anthranilic acid (1 mole) in dry pyridine.

-

Reagent Addition: Slowly add benzoyl chloride (2 moles) to the solution while maintaining the temperature.

-

Reaction: Stir the mixture at room temperature for a specified duration (e.g., 2-4 hours) until the reaction is complete, as monitored by TLC.

-

Work-up: Pour the reaction mixture into a mixture of ice and hydrochloric acid to precipitate the product.

-

Purification: Filter the crude product, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2-phenyl-4H-3,1-benzoxazin-4-one.

Chemical Reactivity of 4H-3,1-Benzoxazin-4-ones

The 4H-3,1-benzoxazin-4-one ring is susceptible to nucleophilic attack at two primary electrophilic sites: the C4 carbonyl carbon and the C2 carbon. This reactivity allows for facile ring-opening, making these compounds valuable synthons for a variety of other heterocyclic structures.[4][11]

Reactions with Nitrogen Nucleophiles

The reaction of benzoxazinones with nitrogen nucleophiles is the most extensively studied transformation, providing a primary route to medicinally important quinazolin-4(3H)-ones.

-

Aminolysis: Treatment with ammonia, primary amines, or secondary amines leads to the opening of the oxazinone ring to form an N-substituted-2-aminobenzamide intermediate, which then undergoes cyclization to yield the corresponding 3-substituted or 2,3-disubstituted quinazolinones.[9][12]

-

Reaction with Hydrazines: Hydrazine hydrate reacts similarly to afford 3-amino-4(3H)-quinazolinones, which are versatile intermediates for constructing fused heterocyclic systems like triazoloquinazolines.[13][14]

-

Reaction with Amino Acids: Refluxing benzoxazinones with amino acids results in the formation of quinazolone-3-acetic acid derivatives.[4]

-

Other Nitrogen Nucleophiles: Hydroxylamine, semicarbazide, and o-phenylenediamine also react to produce a variety of substituted quinazolinones and related fused systems.[5][13]

Caption: Conversion of benzoxazinones to quinazolinones.

Reactions with Carbon Nucleophiles

-

Grignard Reagents: The reaction with Grignard reagents can lead to different products. Depending on the conditions, either tertiary carbinols are formed through the addition of two equivalents of the reagent to the carbonyl carbon, or 4,4-disubstituted benzoxazines are produced after dehydration.[13]

-

Active Methylene Compounds: Base-catalyzed ring opening can occur with active methylene compounds like malononitrile, leading to heterocyclic transformations that can yield quinoline derivatives.[13]

-

Friedel-Crafts Reaction: The benzoxazinone ring can undergo Friedel-Crafts acylation with aromatic hydrocarbons, resulting in ring cleavage and the formation of benzophenone derivatives.[13]

Summary of Key Reactions

| Benzoxazinone Reactant | Nucleophile/Reagent | Conditions | Product Type | Reference |

| 2-Aryl-4H-3,1-benzoxazin-4-one | Primary Amines | Ethanol, reflux | 3-Substituted-4(3H)-quinazolinone | [9][12] |

| 2-Aryl-4H-3,1-benzoxazin-4-one | Hydrazine Hydrate | Ethanol, reflux | 3-Amino-4(3H)-quinazolinone | [13][14] |

| 6,8-Dibromo-2-aryl-4H-3,1-benzoxazin-4-one | Malononitrile | NaOEt, Ethanol | 4-Hydroxy-3-cyanoquinoline | [13] |

| 2-Aryl-4H-3,1-benzoxazin-4-one | Phenylmagnesium Bromide | Ether | 2-(Benzamido)triphenylcarbinol | [13] |

| 2-Aryl-4H-3,1-benzoxazin-4-one | Thiosemicarbazide | Ethanol, reflux | 3-Thiourido-4(3H)-quinazolinone | [12] |

Experimental Protocol: Aminolysis of 2-[3-(4-Methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one[9]

-

Reaction Setup: A mixture of 2-[3-(4-methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one (0.0025 mol) and an amine (e.g., piperidine, 0.005 mol) in ethanol (50 mL) is prepared in a round-bottom flask.

-

Reaction: The mixture is heated under reflux for 4 hours.

-

Work-up: After cooling, the solvent is evaporated under reduced pressure.

-

Purification: The resulting residue is collected and recrystallized from a suitable solvent to yield the corresponding N-substituted aminobenzamide product.

Biological and Pharmacological Significance

4H-3,1-benzoxazin-4-one derivatives are recognized as privileged scaffolds in medicinal chemistry due to their broad and potent biological activities.[1][2]

Caption: Mechanism of enzyme inhibition by benzoxazinones.

The diverse pharmacological effects are attributed to the specific substitutions on the benzoxazinone core. Key reported activities include:

-

Anti-inflammatory and Analgesic: Certain derivatives have shown significant anti-inflammatory and analgesic effects with reduced ulcerogenicity compared to standard NSAIDs.[15]

-

Antimicrobial: Many compounds exhibit mild to moderate activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.[4][5][12]

-

Anticancer: The benzoxazinone core is featured in compounds evaluated for anticancer activity.[2]

-

Enzyme Inhibition: This is a prominent area of activity. Derivatives have been developed as potent inhibitors of human leukocyte elastase and serine proteases like Cathepsin G, which are implicated in various inflammatory diseases.[6][7]

-

Other Activities: Reports also include antitubercular, antiviral, anti-HIV, and antihyperglycemic properties.[4]

Quantitative Biological Activity Data

The following table presents specific examples of biologically active 4H-3,1-benzoxazin-4-one derivatives.

| Compound Structure / Name | Biological Activity | Quantitative Data | Reference |

| 2-(Furan-2-yl)-4H-3,1-benzoxazin-4-one | Cathepsin G Inhibition | IC₅₀ = 0.84 ± 0.11 µM | [7] |

| 2-(Pyridin-3-yl)-4H-3,1-benzoxazin-4-one | Cathepsin G Inhibition | IC₅₀ = 2.4 ± 0.2 µM | [7] |

| 2-(2-((2,6-dichlorophenyl)amino)benzyl)-4H-benzo[d][4][6]oxazin-4-one | Anti-inflammatory | 62.61% inhibition of paw edema | [15] |

| 2-(2-((2,6-dichlorophenyl)amino)benzyl)-4H-benzo[d][4][6]oxazin-4-one | Analgesic | 62.36% protection (writhing test) | [15] |

| Various 2-Aryl Derivatives | Antibacterial (Bacillus Thuringenesis) | Good Activity | [5] |

Conclusion

The chemistry of 4H-3,1-benzoxazin-4-ones is rich and multifaceted. They are accessible through a range of synthetic methods, from well-established reactions of anthranilic acid to sophisticated transition-metal-catalyzed protocols. Their key chemical feature is the electrophilic nature of the heterocyclic ring, which readily undergoes nucleophilic attack and ring-opening, providing a powerful platform for the synthesis of quinazolinones and other nitrogen-containing heterocycles. The broad spectrum of potent biological activities, particularly as enzyme inhibitors and anti-inflammatory agents, ensures that the 4H-3,1-benzoxazin-4-one scaffold will remain a subject of intense investigation for the development of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. uomosul.edu.iq [uomosul.edu.iq]

- 5. Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity [article.sapub.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 9. Bot Verification [chiet.edu.eg]

- 10. Benzoxazinone synthesis [organic-chemistry.org]

- 11. Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one [mdpi.com]

- 12. Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry [raco.cat]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. tandfonline.com [tandfonline.com]

- 15. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]

The Ascendancy of 2-Aminophenyl Substituted Benzoxazinones: A Technical Guide to Their Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoxazinone scaffold has long been a privileged structure in medicinal chemistry, owing to its presence in a variety of biologically active compounds. Among its numerous derivatives, 2-aminophenyl substituted benzoxazinones have emerged as a particularly promising class, demonstrating a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the discovery and history of these compounds, detailed experimental protocols for their synthesis, a compilation of their biological activities with quantitative data, and an examination of their mechanism of action, with a focus on the PI3K/Akt/mTOR signaling pathway.

Discovery and Historical Milestones

The journey of benzoxazinones began over a century ago. In 1902, Heller and Fiesselmann reported the first synthesis of 2-aryl-4H-1,3-benzoxazin-4-ones.[1] This foundational work laid the groundwork for future explorations into this versatile heterocyclic system. The development of synthetic methodologies has since evolved, with significant advancements in recent decades. Key milestones in the synthesis of the broader benzoxazinone class, which paved the way for the development of 2-aminophenyl substituted analogs, include the use of anthranilic acids with aroyl chlorides in pyridine, and later, more sophisticated methods like copper-catalyzed decarboxylative coupling and palladium-catalyzed carbonylative coupling.[1][2]

The specific focus on 2-amino substituted benzoxazinones, and particularly those with an aminophenyl substituent, is a more recent development driven by the quest for novel therapeutic agents with enhanced potency and selectivity. The recognition of the 2-aminophenyl moiety as a key pharmacophore in various kinase inhibitors has spurred interest in its incorporation into the benzoxazinone framework.

Synthetic Methodologies

The synthesis of 2-aminophenyl substituted benzoxazinones can be achieved through several strategic approaches. The selection of a particular method often depends on the availability of starting materials, desired substitution patterns, and scalability.

Palladium-Catalyzed Aerobic Oxidative Coupling

A robust method for the synthesis of 2-aminobenzoxazinones involves the palladium-catalyzed aerobic oxidative coupling of anthranilic acids and isocyanides.[3] This approach is valued for its efficiency and tolerance of various functional groups.

Experimental Protocol: General Procedure for Palladium-Catalyzed Synthesis of 2-Aminobenzoxazinones [3]

-

Reaction Setup: To a reaction vessel, add anthranilic acid (1.0 equiv.), isocyanide (1.2 equiv.), Pd(OAc)₂ (5 mol %), and a suitable ligand (e.g., a phosphine ligand) in a solvent such as toluene or dioxane.

-

Reaction Conditions: The reaction mixture is typically heated at 80-120 °C under an atmosphere of oxygen or air for 12-24 hours.

-

Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-aminobenzoxazinone.

Mechanochemical Synthesis

A green and highly efficient approach for the synthesis of 2-aminobenzoxazin-4-ones is through solvent-assisted grinding. This method utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) and catalytic triphenylphosphine (PPh₃) for rapid cyclodehydration of N-substituted anthranilic acid derivatives.[2]

Experimental Protocol: Mechanochemical Synthesis of 2-Aminobenzoxazin-4-ones [2]

-

Reactant Preparation: In a mortar, combine the N-acylanthranilic acid (1.0 equiv.), 2,4,6-trichloro-1,3,5-triazine (TCT) (1.1 equiv.), triphenylphosphine (0.1 equiv.), and a base such as sodium carbonate (2.0 equiv.).

-

Grinding: Add a few drops of a suitable solvent (e.g., acetonitrile) and grind the mixture at room temperature for 1-5 minutes.

-

Work-up and Purification: The solid mixture is then washed with water and a saturated solution of sodium bicarbonate. The crude product is collected by filtration and can be further purified by recrystallization or column chromatography.

Biological Activity and Quantitative Data

2-Aminophenyl substituted benzoxazinones have demonstrated significant potential in several therapeutic areas, most notably as anticancer and anti-inflammatory agents. The biological activity is often attributed to their ability to inhibit key cellular signaling pathways.

Anticancer Activity

Several studies have highlighted the potent cytotoxic effects of 2-aminophenyl substituted benzoxazinone derivatives against a range of human cancer cell lines. Their mechanism of action is often linked to the inhibition of protein kinases, such as those in the PI3K/Akt/mTOR pathway.

Table 1: In Vitro Anticancer Activity of 2-(4-Aminophenyl)benzothiazole and Related Derivatives (IC₅₀ values in µM)

| Compound | MCF-7 (Breast) | MDA-MB-468 (Breast) | Ovarian Cancer Cell Line | Lung Cancer Cell Line | Renal Cancer Cell Line | Reference |

| 5a (Parent Molecule) | < 0.03 | < 0.03 | Inactive (>30) | Inactive (>30) | Inactive (>30) | [4] |

| 9a (3'-methyl) | Potent | Potent | Active | Active | Active | [4] |

| 9c (3'-bromo) | Potent | Potent | Active | Active | Active | [4] |

| 9f (3'-iodo) | Potent | Potent | Active | Active | Active | [4] |

| 9i (3'-chloro) | Potent | Potent | Active | Active | Active | [4] |

Note: "Potent" indicates significant inhibitory activity, though specific IC₅₀ values were not always provided in the abstract.

Anti-inflammatory Activity

The anti-inflammatory properties of benzoxazinone derivatives have also been investigated, with some compounds showing promising activity in preclinical models. This activity is likely due to the modulation of inflammatory pathways.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell proliferation, growth, survival, and metabolism.[5][6] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several 2-aminophenyl substituted benzoxazinone derivatives have been identified as potent inhibitors of this pathway.[7]

These inhibitors typically function as ATP-competitive inhibitors, binding to the kinase domain of PI3K and/or mTOR, thereby blocking the downstream signaling cascade that promotes cancer cell survival and proliferation.

References